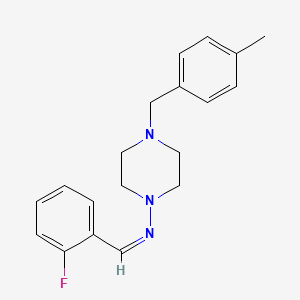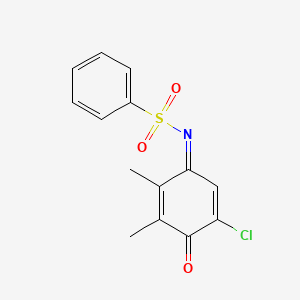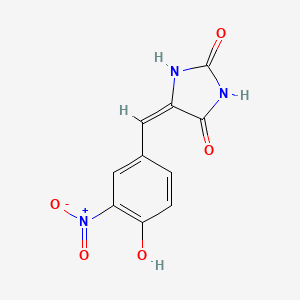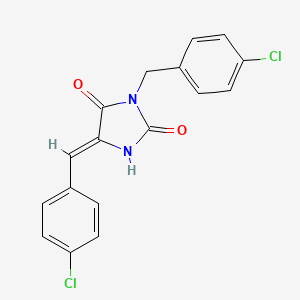![molecular formula C16H19N3O B5910593 N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine, commonly known as MFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MFP is a piperazinyl phenyl derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
作用機序
The exact mechanism of action of MFP is not fully understood. However, it is thought to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been shown to activate the opioid receptors, which are involved in the modulation of pain and other physiological processes. MFP has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MFP has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the severity and frequency of seizures, and have a potent analgesic effect. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
MFP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological activities, making it a useful tool for studying various physiological processes. However, MFP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, its effects may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on MFP. One area of research is the development of new anti-inflammatory drugs based on the structure of MFP. Another area of research is the investigation of the long-term effects of MFP on human health. Additionally, more research is needed to understand the mechanism of action of MFP and its effects on various physiological processes.
合成法
The synthesis of MFP involves the condensation of 5-methyl-2-furaldehyde and 4-phenyl-1,2-diaminobutane in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final compound. The yield of MFP is typically around 60-70%, and the purity of the compound can be confirmed by melting point analysis and spectroscopic techniques such as IR and NMR.
科学的研究の応用
MFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. MFP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Another area of research is the analgesic properties of MFP. It has been shown to have a potent analgesic effect in animal models of pain. This effect is thought to be mediated by the activation of the opioid receptors in the central nervous system.
MFP has also been studied for its anticonvulsant properties. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. This effect is thought to be mediated by the modulation of ion channels in the brain.
特性
IUPAC Name |
(Z)-1-(5-methylfuran-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-14-7-8-16(20-14)13-17-19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPSOQGJBZDTP-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(5-Methylfuran-2-YL)-N-(4-phenylpiperazin-1-YL)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)

![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)


